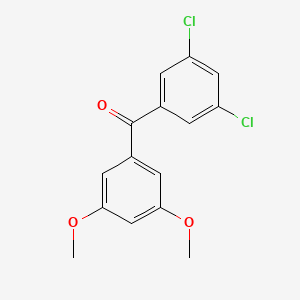

3,5-Dichloro-3',5'-dimethoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dichloro-3',5'-dimethoxybenzophenone is a useful research compound. Its molecular formula is C15H12Cl2O3 and its molecular weight is 311.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Reactions

Synthesis of Halogenated Benzodioxoles : Dichloro- and dimethoxybenzophenone hydrazones react with tetrahalo-o-benzoquinone, yielding halogenated benzodioxoles. Dimethoxy derivatives show unusual reactivity towards cleavage by various reagents, unlike their dichloro analogs (Latif et al., 1968).

Riboflavin Photosensitized Oxidation : Riboflavin-sensitized photooxidation of chlorophenols, like dichlorophenol, produces dimeric products. Chlorinated dibenzo-p-dioxins were not detected, suggesting rapid photolytic breakdown of lower chlorinated dibenzop-dioxins (Plimmer & Klingebiel, 1971).

Synthesis of Benzophenones from Phthalides : The condensation of dimthoxylithiobenzene with phthalides results in hydroxymethyl-dimethoxybenzophenones. This includes the synthesis and structural analysis of a novel isobenzofuran system (Ahad et al., 1980).

Environmental and Biological Transformations

Biotransformation by Fungi : Fungal metabolites like dichloro-p-anisyl alcohol undergo biotransformation under anaerobic conditions, leading to various chlorinated compounds. This involves both biotic and abiotic pathways (Verhagen et al., 1998).

Environmental Fate of Chlorinated Dioxins : Studies on chlorinated benzophenone-type UV filters in water revealed the formation of chlorinated products. These derivatives showed similar toxicity to the parent compounds and were found in environmental samples like swimming pool water (Zhuang et al., 2013).

Dimerization and Formation of Polychlorinated Compounds : Chlorinated benzenes treated with alkali can potentially form chlorinated dioxins. This study reveals the presence of chlorinated dimers in technical chlorophenols used as fungicides (Jensen & Renberg, 1973).

Chemical Properties and Analysis

Properties of Chlorinated Benzophenone Derivatives : The study provides the synthesis, spectral properties, and physical constants of 3,5-diCIDMPAP, a compound used for the determination of lanthanides (Fernández & Olsina, 1991).

HPLC Analysis : High-performance liquid chromatography (HPLC) methods have been developed for the analysis of chloro-dimethoxydibenzophenone derivatives, emphasizing their quantitative and qualitative aspects (Hong-jin, 2007).

Análisis Bioquímico

Biochemical Properties

3,5-Dichloro-3’,5’-dimethoxybenzophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The compound can act as an inhibitor of these enzymes, affecting the metabolic pathways they regulate. Additionally, 3,5-Dichloro-3’,5’-dimethoxybenzophenone interacts with proteins involved in oxidative stress responses, potentially modulating their activity and influencing cellular redox states .

Cellular Effects

The effects of 3,5-Dichloro-3’,5’-dimethoxybenzophenone on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those related to oxidative stress and apoptosis . The compound can induce changes in gene expression, leading to altered levels of proteins involved in cell survival and death. Furthermore, 3,5-Dichloro-3’,5’-dimethoxybenzophenone affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, 3,5-Dichloro-3’,5’-dimethoxybenzophenone exerts its effects through several mechanisms. It binds to cytochrome P450 enzymes, inhibiting their activity and altering the metabolism of various substrates . This binding interaction can lead to changes in the levels of metabolites and the activation or inhibition of downstream signaling pathways. Additionally, 3,5-Dichloro-3’,5’-dimethoxybenzophenone can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress responses and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Dichloro-3’,5’-dimethoxybenzophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to 3,5-Dichloro-3’,5’-dimethoxybenzophenone can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3,5-Dichloro-3’,5’-dimethoxybenzophenone vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 3,5-Dichloro-3’,5’-dimethoxybenzophenone can induce toxic effects, including oxidative stress, apoptosis, and tissue damage . Threshold effects have been observed, where a certain dosage level is required to elicit specific biochemical and cellular responses .

Metabolic Pathways

3,5-Dichloro-3’,5’-dimethoxybenzophenone is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds, and their inhibition by 3,5-Dichloro-3’,5’-dimethoxybenzophenone can lead to changes in metabolic flux and the levels of various metabolites . The compound may also interact with cofactors required for enzyme activity, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, 3,5-Dichloro-3’,5’-dimethoxybenzophenone is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its overall activity and function. The compound’s distribution within tissues can also impact its efficacy and toxicity, as different tissues may have varying levels of transporters and binding proteins .

Subcellular Localization

The subcellular localization of 3,5-Dichloro-3’,5’-dimethoxybenzophenone is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on enzyme activity and gene expression. This localization is crucial for its function, as it allows 3,5-Dichloro-3’,5’-dimethoxybenzophenone to interact with specific biomolecules and modulate cellular processes in a targeted manner .

Propiedades

IUPAC Name |

(3,5-dichlorophenyl)-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIGQMVJTMVMAQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

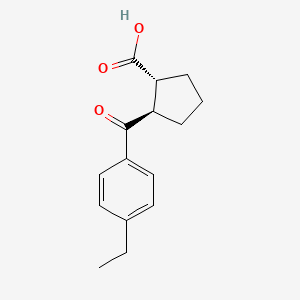

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

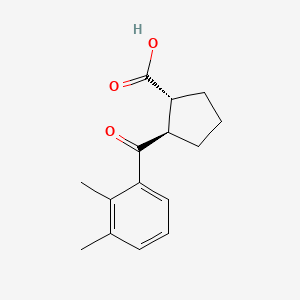

![trans-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358949.png)

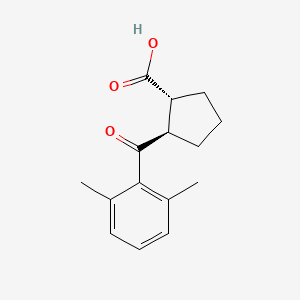

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)

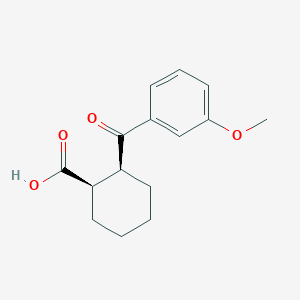

![cis-2-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358960.png)

![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1358962.png)

![cis-4-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358964.png)

![cis-4-[2-(3-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1358965.png)